3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylhydrazine with acetone, followed by cyclization to form the pyrazole ring. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-pyrazole: Similar structure but lacks the propan-2-yl group.
3,5-diphenyl-1H-pyrazole: Contains an additional phenyl group at position 5.
4-(tert-butyl)-1H-pyrazole: Contains a tert-butyl group instead of a propan-2-yl group.
Uniqueness
3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and other applications .
Properties
CAS No. |
2145474-02-6 |
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Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-phenyl-4-propan-2-ylpyrazolidin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8,10-12,14-15H,13H2,1-2H3 |
InChI Key |
YVKJHPSVHSAQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(NNC1N)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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